3-Chloro-2-[(2,6-dichlorophenyl)methylideneamino]fluoren-9-one
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Overview
Description
3-Chloro-2-[(2,6-dichlorophenyl)methylideneamino]fluoren-9-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a fluorenone core substituted with chloro and dichlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-[(2,6-dichlorophenyl)methylideneamino]fluoren-9-one typically involves the condensation of 3-chlorofluorenone with 2,6-dichlorobenzaldehyde in the presence of a suitable base. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-[(2,6-dichlorophenyl)methylideneamino]fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Chloro-2-[(2,6-dichlorophenyl)methylideneamino]fluoren-9-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-Chloro-2-[(2,6-dichlorophenyl)methylideneamino]fluoren-9-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,6-Dichlorophenyl)methylideneamino]fluoren-9-one
- 3-Chloro-2-[(2,6-dimethylphenyl)methylideneamino]fluoren-9-one
Uniqueness
3-Chloro-2-[(2,6-dichlorophenyl)methylideneamino]fluoren-9-one stands out due to its specific substitution pattern, which imparts unique reactivity and properties
Properties
CAS No. |
7151-63-5 |
---|---|
Molecular Formula |
C20H10Cl3NO |
Molecular Weight |
386.7 g/mol |
IUPAC Name |
3-chloro-2-[(2,6-dichlorophenyl)methylideneamino]fluoren-9-one |
InChI |
InChI=1S/C20H10Cl3NO/c21-16-6-3-7-17(22)15(16)10-24-19-9-14-13(8-18(19)23)11-4-1-2-5-12(11)20(14)25/h1-10H |
InChI Key |
GBYPSPMZGHUMDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=C(C=C3C2=O)N=CC4=C(C=CC=C4Cl)Cl)Cl |
Origin of Product |
United States |
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